molecular formula C7H2BrF4NO2S B14065386 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14065386
M. Wt: 320.06 g/mol
InChI Key: ADHNMQMWSNBTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly functionalized aromatic compound.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and trifluoromethylthiolation reactions. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by nitration to introduce the nitro group. The trifluoromethylthio group is then introduced using a trifluoromethylthiolating agent under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

2-bromo-3-fluoro-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H

InChI Key

ADHNMQMWSNBTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)SC(F)(F)F

Origin of Product

United States

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